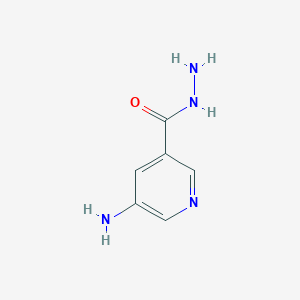

5-Aminonicotinohydrazide

描述

Current Scientific Significance and Research Trajectories of 5-Aminonicotinohydrazide

The primary research focus for this compound has been on its potential role as a cholinesterase inhibitor. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine (B1216132). orst.eduup.pt The inhibition of these enzymes is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, which is crucial for cognitive function. nih.govnih.gov

A study investigating the effects of various nicotinohydrazide derivatives on cholinesterases included this compound in its panel of tested compounds. ebatcongress.org The research aimed to determine the inhibitory potential of these molecules against both acetylcholinesterase and butyrylcholinesterase by calculating their IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half. ebatcongress.org While the study highlighted that the isomeric compound, isonicotinohydrazide, demonstrated noteworthy inhibition potential against both AChE and BChE, it positioned this compound within a significant research trajectory aimed at discovering new and effective cholinesterase inhibitors. ebatcongress.org This line of inquiry suggests that the structural arrangement of the amino and hydrazide groups on the pyridine (B92270) ring is a critical factor in determining the inhibitory activity, prompting further investigation into the specific properties of the 5-amino isomer.

Foundational Research Context for Nicotinohydrazide Analogs

The scientific interest in this compound is built upon a strong foundation of research into the diverse biological activities of the broader nicotinohydrazide family. nih.gov These analogs, created by modifying the core nicotinohydrazide structure, have shown promise in several therapeutic areas.

Antitubercular Activity: A significant body of research has focused on developing nicotinohydrazide derivatives as agents against Mycobacterium tuberculosis. mdpi.com Inspired by the antitubercular drug isoniazid, which is a hydrazide derivative, scientists have synthesized and tested numerous analogs. For instance, several series of N'-(un/substituted 2-oxoindolin-3-ylidene)-nicotinohydrazides (isatin hydrazides) have demonstrated potent antimycobacterial activity. nih.govnih.gov Studies have shown that modifications, such as adding a chlorine or bromine atom to the isatin (B1672199) moiety, can significantly enhance the activity against M. tuberculosis. nih.gov

| Compound Series/Derivative | Key Structural Feature | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Isatin Hydrazide 8c | Bromine on isatin ring | 6.25 µg/mL | nih.gov |

| Isatin Hydrazide 8b | Chlorine on isatin ring | 12.5 µg/mL | nih.gov |

| Isatin-Nicotinohydrazide 5g & 5h | Cyclopentyl/cyclohexyl on isatin N | 0.24 µg/mL | nih.gov |

| 6-methoxy Nicotinohydrazide 5j-5l | 6-methoxy group on pyridine ring | 0.98-3.9 µg/mL | nih.gov |

Anticonvulsant Properties: Nicotinohydrazide derivatives have also been explored as a novel pharmacophore for anticonvulsant drugs. researchgate.net Researchers have synthesized series of aryl acid hydrazones of nicotinic acid hydrazide and evaluated their activity in maximal electroshock seizure models. researchgate.net One of the most potent analogs, N1-(4-chlorobenzylidene) nicotinohydrazide, showed a protective index significantly greater than the established drug phenytoin. researchgate.netresearchgate.net Molecular docking studies suggest these compounds may exert their effect by binding to the enzyme gamma-aminobutyrate (B1235393) aminotransferase (GABA-AT). researchgate.net

Other Biological Activities: The versatile structure of nicotinohydrazide has allowed for its incorporation into compounds with a wide range of other potential applications, including anti-inflammatory, analgesic, and antimicrobial activities. researchgate.netscilit.com This broad spectrum of biological activity underscores the importance of the nicotinohydrazide scaffold in medicinal chemistry and provides a rich context for the ongoing investigation of specific derivatives like this compound. nih.gov

Structure

3D Structure

属性

IUPAC Name |

5-aminopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,7-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMVVVHXYKRDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Transformative Chemistry of 5 Aminonicotinohydrazide

Precision Synthesis of 5-Aminonicotinohydrazide

The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to ensure high yield and purity. The process typically begins from a readily available precursor, nicotinic acid, and proceeds through key intermediates.

Strategic Reaction Pathways for Core Synthesis

The primary pathway for the synthesis of this compound involves the initial preparation of 5-aminonicotinic acid, which is then converted to the target hydrazide.

A common route commences with the bromination of nicotinic acid to yield 5-bromonicotinic acid. This intermediate subsequently undergoes nucleophilic substitution with ammonia (B1221849) in the presence of a copper catalyst to produce 5-aminonicotinic acid. chemicalbook.com The general procedure for this amination involves heating 5-bromonicotinic acid with aqueous ammonia and copper sulfate (B86663) pentahydrate in an autoclave. chemicalbook.com

Once 5-aminonicotinic acid is obtained, it is typically converted to its corresponding ester, such as methyl or ethyl 5-aminonicotinate. This esterification step is crucial as it activates the carboxyl group for the subsequent reaction. The final step is the hydrazinolysis of the ester. The ethyl or methyl 5-aminonicotinate is refluxed with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695), to yield this compound. ekb.eg This reaction involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, leading to the displacement of the alcohol and formation of the hydrazide moiety.

Optimization of Synthetic Parameters for Yield and Purity

Molar Ratio: An excess of hydrazine hydrate is typically used to drive the reaction to completion and ensure the full conversion of the ester. However, a very large excess can complicate the purification process.

Temperature: The reaction is generally conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. ekb.eg The optimal temperature range is one that promotes the reaction without causing degradation of the starting materials or product. researchgate.net

Reaction Time: The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC). The reaction is typically refluxed for several hours until the starting ester is completely consumed. mdpi.com

Solvent: Absolute ethanol is a commonly used solvent for this reaction due to its ability to dissolve both the ester and hydrazine hydrate, and its suitable boiling point for reflux. ekb.eg

Purification of the final product is usually achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to remove unreacted starting materials and byproducts.

Interactive Table: Hypothetical Optimization of Hydrazinolysis for this compound Synthesis

| Experiment ID | Ester:Hydrazine Ratio | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) |

| 1 | 1:1.5 | 60 | 4 | Ethanol | 75 | 92 |

| 2 | 1:3 | 78 (Reflux) | 6 | Ethanol | 92 | 98 |

| 3 | 1:3 | 78 (Reflux) | 12 | Ethanol | 91 | 97 |

| 4 | 1:5 | 78 (Reflux) | 6 | Ethanol | 93 | 95 |

| 5 | 1:3 | 78 (Reflux) | 6 | Methanol | 89 | 98 |

Note: This data is illustrative and represents a typical optimization process for similar chemical reactions.

Advanced Derivatization Strategies for this compound

The presence of three reactive sites—the hydrazide moiety, the primary amino group, and the pyridine (B92270) ring—makes this compound a versatile building block for constructing a diverse range of complex organic molecules.

Synthesis of Complex Hydrazone Architectures from this compound

The hydrazide functional group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives. mdpi.comnih.govnih.gov These reactions are typically carried out by refluxing the hydrazide with the carbonyl compound in a solvent like ethanol, often with a few drops of a catalytic acid such as glacial acetic acid. mdpi.comnih.gov The resulting hydrazones possess the characteristic azomethine (–NH–N=CH–) linkage, which is a key structural motif in many biologically active compounds. mdpi.commdpi.com

The reaction provides a straightforward method to introduce a wide variety of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties. A broad range of aromatic, heteroaromatic, and aliphatic aldehydes and ketones can be employed in this synthesis. mdpi.comnih.gov

Table: Examples of Hydrazone Synthesis from this compound

| Carbonyl Reactant | Resulting Hydrazone Structure |

| Benzaldehyde | N'-(phenylmethylidene)-5-aminonicotinohydrazide |

| Salicylaldehyde | N'-(2-hydroxybenzylidene)-5-aminonicotinohydrazide |

| 3-Acetylpyridine | N'-(1-(pyridin-3-yl)ethylidene)-5-aminonicotinohydrazide |

| Acetone | N'-(propan-2-ylidene)-5-aminonicotinohydrazide |

Development of Novel Heterocyclic Systems Incorporating this compound Moieties

The reactive nature of the hydrazide and amino groups makes this compound an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings through cyclization reactions. nih.govrsc.org These reactions often involve condensation with bifunctional reagents.

For example, the hydrazide moiety can react with reagents like carbon disulfide in a basic medium to form an intermediate that can be cyclized to yield 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings. ekb.eg Similarly, the free amino group, acting as a binucleophile, can react with 1,3-dielectrophiles such as β-ketonitriles or β-diketones to construct fused pyrazole (B372694) or pyrimidine (B1678525) rings, leading to systems like pyrazolo[3,4-b]pyridines. beilstein-journals.orgbeilstein-journals.org These cyclocondensation reactions are powerful tools for creating novel, rigid heterocyclic frameworks that are of significant interest in medicinal chemistry. beilstein-journals.org

Targeted Functionalization at the Amino and Pyridine Positions

Beyond derivatization at the hydrazide group, the primary amino group and the pyridine ring offer further opportunities for targeted functionalization.

Amino Group Functionalization: The primary aromatic amino group can be selectively targeted for various transformations. It can undergo acylation with acid chlorides or anhydrides, sulfonation with sulfonyl chlorides, or react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. Furthermore, it can form Schiff bases upon reaction with aldehydes, providing another route to complex molecular structures. rsc.org

Pyridine Ring Functionalization: The direct functionalization of the pyridine ring is often challenging due to its electron-deficient nature. nih.govrsc.orgresearchgate.net Electrophilic aromatic substitution is difficult and typically requires harsh conditions. However, modern synthetic methods have enabled the C-H functionalization of pyridine rings. nih.govresearchgate.net Strategies such as transition-metal-catalyzed cross-coupling reactions or radical-based Minisci-type reactions can be employed to introduce alkyl or aryl substituents at specific positions on the pyridine ring, although regioselectivity can be a challenge. nih.gov The existing amino and hydrazide groups influence the reactivity and direct the position of substitution on the pyridine ring.

This compound as a Versatile Chemical Building Block

This compound is a trifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key reactive sites: a primary aromatic amino group on the pyridine ring, and a hydrazide moiety (-CONHNH₂), which contains two nucleophilic nitrogen atoms. This unique combination of functional groups allows for sequential and regioselective reactions, making it an ideal starting material for the synthesis of diverse molecular architectures. Its utility is particularly pronounced in the construction of compound libraries designed for biological screening.

Contribution to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. youtube.com The goal is to explore a vast chemical space to identify compounds that interact with a specific biological target. youtube.com this compound serves as an exceptional building block for such libraries due to its capacity for diversification at multiple points.

The hydrazide functional group is a well-established precursor for a variety of heterocyclic systems that are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds. By reacting the hydrazide moiety of this compound with a diverse set of reagents, a foundational library of core scaffolds can be generated.

| Reagent Type (R²-X) | Resulting Heterocyclic Core | General Reaction |

|---|---|---|

| Carboxylic Acids / Acid Chlorides (R²-COOH / R²-COCl) | 1,3,4-Oxadiazole | Cyclocondensation |

| Isothiocyanates (R²-NCS) | 1,2,4-Triazole-3-thione | Addition followed by cyclization |

| β-Ketoesters (R²-COCH₂COOR³) | Pyrazole | Pauson–Khand reaction |

| Carbon Disulfide (CS₂) | 1,3,4-Oxadiazole-2-thione | Addition and cyclization |

Furthermore, the primary amino group on the pyridine ring provides a secondary vector for diversification. Once a core heterocyclic scaffold is synthesized via the hydrazide moiety, the amino group remains available for a wide range of subsequent reactions. This allows for the creation of a much larger and more complex library from the initial set of core structures. Standard reactions such as acylation, sulfonylation, or reductive amination can be employed to introduce a second set of diverse building blocks (R³).

| Core Scaffold | Reaction Type on Amino Group | Reagent (R³-Y) | Resulting Functional Group |

|---|---|---|---|

| 5-(5-amino-pyridin-3-yl)-1,3,4-Oxadiazole | Acylation | Acid Chlorides (R³-COCl) | Amide |

| 5-(5-amino-pyridin-3-yl)-1,2,4-Triazole | Sulfonylation | Sulfonyl Chlorides (R³-SO₂Cl) | Sulfonamide |

| 3-(5-amino-pyridin-3-yl)-Pyrazole | Reductive Amination | Aldehydes/Ketones (R³-CHO) | Secondary Amine |

| 5-(5-amino-pyridin-3-yl)-1,3,4-Oxadiazole | Urea Formation | Isocyanates (R³-NCO) | Urea |

The ability to build upon the this compound core in a stepwise fashion makes it a highly valuable tool for generating diversity-oriented synthesis (DOS) libraries, where the goal is to populate chemical space with a wide range of molecular skeletons.

Integration into High-Throughput Synthesis Platforms

High-throughput synthesis (HTS) platforms rely on automation and parallel processing to execute a large number of chemical reactions simultaneously, often in miniaturized formats like 96- or 384-well plates. The chemical transformations used on these platforms must be robust, reliable, and high-yielding, and the purification of products should be straightforward.

The reactions involving this compound are well-suited for this environment. Cyclocondensation reactions to form heterocycles like oxadiazoles (B1248032) and pyrazoles, as well as functionalization reactions of the amino group, are typically efficient processes that proceed to completion under moderate conditions. These characteristics minimize the formation of byproducts and simplify purification, which is critical in an automated workflow.

Solid-phase synthesis is a key technology that facilitates combinatorial chemistry and high-throughput synthesis. mdpi.com In this approach, the starting material is chemically anchored to an insoluble polymer resin. This simplifies the synthetic process, as excess reagents and byproducts can be removed by simple filtration and washing, eliminating the need for traditional chromatographic purification after each step. This compound can be readily integrated into a solid-phase synthesis workflow. For instance, the amino group can be used as a handle to attach the molecule to a resin, leaving the hydrazide moiety free for reaction and diversification.

| Step | Action | Description | Format |

|---|---|---|---|

| 1 | Immobilization | Attach this compound to a solid-phase resin (e.g., Wang or Rink amide resin) via its amino group. | Multi-well filter plate |

| 2 | Library Generation (R²) | In parallel, add a different building block (e.g., a unique carboxylic acid) to each well to form a library of resin-bound diacylhydrazines. | Automated liquid handler |

| 3 | Cyclization | Add a cyclizing/dehydrating agent (e.g., POCl₃ or TsCl) to all wells to form the desired 1,3,4-oxadiazole rings. Wash resin to remove excess reagents. | Parallel reaction station |

| 4 | Cleavage | Treat the resin in each well with an acid (e.g., trifluoroacetic acid) to cleave the final products from the solid support. | Multi-well filter plate |

| 5 | Analysis & Storage | Analyze the purity and confirm the structure of the compounds in each well, typically by LC-MS. Store the library for screening. | Automated LC-MS system |

The compatibility of its reactive handles with standard, robust reaction protocols and both solution-phase and solid-phase methodologies ensures that this compound can be seamlessly integrated into modern high-throughput synthesis platforms for the rapid generation of large and diverse chemical libraries for drug discovery programs.

Comprehensive Spectroscopic Characterization of 5 Aminonicotinohydrazide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 5-Aminonicotinohydrazide, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the amino (-NH₂) and hydrazide (-CONHNH₂) groups. The protons of the hydrazide and amino groups are exchangeable with deuterium (B1214612) oxide (D₂O). The aromatic region would show three signals for the protons at positions 2, 4, and 6 of the pyridine ring. Their specific chemical shifts and coupling patterns (splitting) are dictated by their relative positions and the electronic effects of the amino and hydrazide substituents. In related nicotinic acid hydrazide derivatives, the hydrazide NH proton typically appears as a singlet in the downfield region of δ 11.80–12.05 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has six unique carbon atoms in its structure (five in the pyridine ring and one in the carbonyl group), which should result in six distinct signals. The chemical shift of the carbonyl carbon is particularly characteristic and is expected to appear significantly downfield, typically in the range of δ 162.00–170.39 ppm for related structures. mdpi.com The carbons of the pyridine ring will resonate at chemical shifts influenced by the nitrogen heteroatom and the positions of the substituents.

Predicted NMR Data for this compound

| ¹H NMR (Predicted in DMSO-d₆) | ¹³C NMR (Predicted in DMSO-d₆) | |||

|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Position | Chemical Shift (δ, ppm) |

| -NH (Hydrazide) | ~9.5 - 11.5 | s (broad) | C=O | ~164.0 |

| H-2 (Pyridine) | ~8.2 - 8.4 | d | C-5 | ~148.0 |

| H-6 (Pyridine) | ~8.0 - 8.2 | d | C-6 | ~138.0 |

| H-4 (Pyridine) | ~7.1 - 7.3 | dd | C-2 | ~135.0 |

| -NH₂ (Amino) | ~5.5 - 6.5 | s (broad) | C-4 | ~118.0 |

| -NH₂ (Hydrazide) | ~4.5 - 5.0 | s (broad) | C-3 | ~115.0 |

High-Resolution Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. These methods are complementary and rely on the principle that molecules vibrate at specific frequencies.

FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds and is excellent for identifying key functional groups in this compound. The spectrum is expected to be dominated by strong absorption bands corresponding to:

N-H Stretching: Two distinct bands are anticipated for the asymmetric and symmetric stretching of the primary amine (-NH₂) group, and additional bands for the hydrazide N-H bonds. In related amino-substituted compounds, these often appear in the 3200-3400 cm⁻¹ region.

C=O Stretching (Amide I): A strong, sharp absorption band is characteristic of the carbonyl group in the hydrazide moiety, typically appearing between 1630 and 1680 cm⁻¹. For nicotinic acid hydrazides, this peak is observed in the 1635–1664 cm⁻¹ range. mdpi.com

N-H Bending (Amide II): This band, resulting from the bending vibration of the N-H bond in the hydrazide, is expected around 1550-1620 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and provides complementary information to FTIR. Expected prominent signals include the symmetric vibrations of the pyridine ring. The C=C and C=N ring stretching modes are often strong in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| N-H Stretch (Amino, Hydrazide) | 3200 - 3450 | FTIR/Raman | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR/Raman | Weak-Medium |

| C=O Stretch (Amide I) | 1635 - 1670 | FTIR | Very Strong |

| N-H Bend (Amine/Amide II) | 1550 - 1640 | FTIR | Strong |

| C=C, C=N Ring Stretch | 1400 - 1600 | FTIR/Raman | Medium-Strong |

| C-N Stretch | 1250 - 1350 | FTIR | Medium |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Excited States

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its electronic structure and conjugation.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions. The pyridine ring, being an aromatic system, is a primary chromophore. The presence of the amino (-NH₂) and hydrazide (-CONHNH₂) groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. Typically, substituted pyridines exhibit strong absorptions below 300 nm.

Fluorescence Spectroscopy: Compounds with aromatic rings and conjugated systems, such as this compound, often exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule can emit light at a longer wavelength (Stokes shift). The fluorescence spectrum can provide insights into the excited state properties and the molecular environment. The emission wavelength and quantum yield are sensitive to factors like solvent polarity and pH.

Expected Electronic Transitions for this compound

| Technique | Expected λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|---|

| UV-Vis | ~230 - 260 | π→π | Pyridine Ring |

| UV-Vis | ~280 - 320 | π→π / n→π* | Conjugated System (Ring + Substituents) |

| Fluorescence | >350 (Emission) | - | Entire Fluorophore |

Mass Spectrometry for Precise Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₈N₄O), the calculated molecular weight is approximately 152.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 152.

The fragmentation of the molecular ion is predictable based on the structure. The weakest bonds are likely to cleave first. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring, or the N-N bond in the hydrazide group.

Loss of small molecules: Elimination of stable neutral molecules such as NH₃, N₂H₄, or CO.

The fragmentation pattern provides a unique fingerprint that confirms the molecular structure. The loss of the -NHNH₂ group (mass 31) would lead to a fragment ion at m/z 121. Cleavage of the C-C bond between the ring and the carbonyl group could yield a 5-aminopyridine radical cation (m/z 94) or a CONHNH₂⁺ ion (m/z 59). libretexts.orgmiamioh.edu

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 152 | [C₆H₈N₄O]⁺ | Molecular Ion (M⁺) |

| 121 | [C₆H₅N₂O]⁺ | M⁺ - [NHNH₂] |

| 106 | [C₅H₄N₂O]⁺ | M⁺ - [N₂H₄] |

| 94 | [C₅H₆N₂]⁺ | 5-Aminopyridine Cation |

| 66 | [C₄H₄N]⁺ | Fission of Pyridine Ring |

Computational Chemistry and Theoretical Modeling of 5 Aminonicotinohydrazide Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity. These methods provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Applications to 5-Aminonicotinohydrazide

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. mdpi.com By focusing on the electron density, DFT can accurately predict a wide range of properties, including molecular geometry, vibrational frequencies, and reaction energies. mdpi.comresearchgate.net For a molecule like this compound, DFT calculations could reveal the most stable conformation, the distribution of charges across the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical reactivity.

A hypothetical DFT study on this compound would likely involve optimizing the molecular geometry to find the lowest energy structure. Subsequent frequency calculations would confirm that this structure is a true minimum on the potential energy surface. The results of such a study could be presented in a table format, detailing key geometric parameters and electronic properties.

Hypothetical DFT Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

This data is illustrative and not based on actual published research.

Ab Initio Methods for High-Accuracy Prediction of Molecular Parameters

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods are known for their high accuracy, though they are often more computationally demanding than DFT. For this compound, ab initio calculations could provide highly reliable predictions of bond lengths, bond angles, and torsional angles. Such precise structural information is invaluable for understanding the molecule's shape and how it might interact with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. mdpi.com This allows for the investigation of the dynamic behavior of this compound, including its conformational changes and its interactions with solvent molecules. An MD simulation would treat the atoms as classical particles moving according to a force field, which is a set of parameters that describe the potential energy of the system.

By simulating this compound in a solvent like water, researchers could observe how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's structure and dynamics. This information is critical for understanding the behavior of the compound in a biological environment.

Theoretical Prediction of Reaction Mechanisms and Kinetics

Computational chemistry can also be used to explore the pathways of chemical reactions, identifying transition states and calculating the energy barriers that must be overcome for a reaction to occur.

Computational Elucidation of Transition States and Energy Barriers

For a potential reaction involving this compound, computational methods could be used to locate the transition state structure, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

Modeling of Reaction Pathways and Selectivity

By mapping out the entire reaction pathway, including any intermediates and transition states, computational chemists can gain a detailed understanding of the reaction mechanism. This can help to explain why a particular product is formed over another (selectivity) and can guide the design of new reactions or the optimization of existing ones.

In Silico Screening and Rational Design of this compound-Based Entities

In silico screening and rational design are pivotal in modern chemistry for identifying and optimizing lead compounds. These computational strategies allow for the high-throughput evaluation of vast chemical libraries against biological targets or for specific material properties, thereby streamlining the research and development pipeline for new this compound-based molecules.

Virtual screening (VS) is a computational methodology used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process is essential in drug discovery for identifying novel inhibitors or activators. For this compound derivatives, VS can be employed to predict their binding affinity to various biological targets, such as enzymes implicated in diseases like cancer or microbial infections.

The process typically begins with the creation of a 3D model of the target protein, often obtained from crystallographic data or homology modeling. nih.gov A library of ligands, which can include derivatives of this compound, is then computationally "docked" into the binding site of the target. Scoring functions are used to estimate the binding affinity and rank the compounds. dovepress.com

Key techniques in virtual screening include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model derived from known active compounds can be used to rapidly screen large databases for molecules with a similar 3D arrangement of features. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. opastpublishers.com Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between this compound derivatives and the active site of a target protein. For instance, studies on related 5-amino-nicotinic acid derivatives have used molecular docking to characterize binding properties and identify key interaction sites within enzymes like α-amylase. researchgate.net

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug candidate's success. Computational tools can predict these properties based on the molecular structure, helping to filter out compounds with unfavorable profiles early in the discovery process. mdpi.com Parameters like Lipinski's rule of five (molecular weight, logP, hydrogen bond donors/acceptors) are often used as initial filters. nih.gov

The results of a virtual screening campaign can be summarized to prioritize candidates for synthesis and biological testing.

Table 1: Illustrative Virtual Screening Results for Hypothetical this compound Derivatives This table is for illustrative purposes and does not represent actual experimental data.

| Compound ID | Docking Score (kcal/mol) | Predicted H-Bonds | Lipinski's Rule of Five Violations | Predicted ADMET Risk |

|---|---|---|---|---|

| 5ANH-01 | -9.5 | 4 | 0 | Low |

| 5ANH-02 | -8.7 | 3 | 0 | Low |

| 5ANH-03 | -7.2 | 2 | 1 | Moderate |

| 5ANH-04 | -9.1 | 3 | 0 | Low |

| 5ANH-05 | -6.5 | 1 | 2 | High |

Computational methods are invaluable for investigating the adsorption behavior of molecules onto surfaces, which is critical for applications in catalysis, corrosion inhibition, and environmental remediation. For this compound, theoretical studies can elucidate the mechanism of its interaction with various material surfaces, such as metals or metal oxides.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of many-body systems. syxbsyjg.com It is widely applied to model adsorption processes by calculating parameters such as adsorption energy, bond lengths, and charge transfer between the adsorbate (this compound) and the adsorbent surface. ucl.ac.ukyoutube.com

Key insights from computational adsorption studies include:

Adsorption Energy: This value indicates the strength of the interaction between the molecule and the surface. A negative adsorption energy signifies a favorable, spontaneous adsorption process. youtube.com DFT calculations on related molecules like pyridine (B92270) and hydrazine (B178648) on various surfaces have shown how different functional groups and surface types influence adsorption strength. ucl.ac.uknih.gov

Geometric Orientation: Simulations can reveal the most stable orientation of the adsorbed molecule on the surface, identifying which atoms or functional groups are directly involved in the binding. For this compound, this could involve the pyridine ring's π-system, the amino group, or the hydrazide moiety.

Charge Transfer Analysis: By analyzing the electron density distribution, researchers can quantify the amount of charge transferred between the molecule and the surface, which helps to characterize the nature of the bond (e.g., physisorption vs. chemisorption). syxbsyjg.com

Molecular Dynamics (MD) simulations can also be used to study the dynamic behavior of this compound molecules on a surface over time, providing insights into monolayer formation and the influence of environmental factors like solvent and temperature.

Table 2: Exemplary DFT Calculation Results for Adsorption of this compound on a Metal Surface This table is for illustrative purposes and does not represent actual experimental data.

| Adsorption Site | Adsorption Energy (eV) | Key Interacting Atoms | N-Surface Distance (Å) | Charge Transfer (e⁻) |

|---|---|---|---|---|

| Pyridine-N | -1.85 | N (pyridine) | 2.15 | -0.25 |

| Amino-N | -1.50 | N (amino) | 2.28 | -0.18 |

| Hydrazide-O | -1.25 | O (carbonyl) | 2.45 | -0.15 |

| Flat on surface | -2.10 | Pyridine Ring (π) | 3.10 | -0.35 |

Theoretical Derivation of Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its resulting activity or properties is a cornerstone of chemical sciences. Theoretical methods provide a framework for deriving these relationships, often expressed as Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). drugdesign.orgrutgers.edu

These models use statistical methods to correlate variations in the biological activity or physical properties of a series of compounds with changes in their molecular descriptors. mdpi.com For a series of this compound derivatives, a QSAR model could predict their antimicrobial or anticancer activity based on calculated descriptors. mdpi.comnih.gov

The process involves several key steps:

Data Set Compilation: A series of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule using computational software. These can be categorized as:

Electronic Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). These relate to the molecule's reactivity and ability to engage in electrostatic or orbital interactions. frontiersin.org

Steric Descriptors: Describe the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Quantify the molecule's lipophilicity (e.g., LogP), which is crucial for membrane permeability.

Topological Descriptors: Numerical indices derived from the 2D graph representation of the molecule.

Model Development and Validation: Statistical techniques like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical equation linking the descriptors to the activity. The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets. nih.gov

The resulting QSAR equation not only allows for the prediction of activity for new, unsynthesized compounds but also provides mechanistic insights by identifying the key molecular features that govern the activity. drugdesign.org For example, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity within the studied range.

Table 3: Hypothetical QSAR Model for a Series of this compound Derivatives This table is for illustrative purposes and does not represent actual experimental data.

| Descriptor | Coefficient | Standard Error | p-value | Interpretation |

|---|---|---|---|---|

| LogP | +0.45 | 0.09 | <0.001 | Increased lipophilicity is favorable for activity. |

| LUMO Energy | -0.82 | 0.15 | <0.001 | Lower LUMO energy (higher electron affinity) enhances activity. |

| Molecular Volume | -0.15 | 0.05 | <0.01 | Smaller molecular size is preferred, suggesting a constrained binding pocket. |

| Dipole Moment | +0.23 | 0.08 | <0.05 | Higher polarity is beneficial for the observed activity. |

Model Equation: pIC₅₀ = 2.50 + 0.45(LogP) - 0.82(LUMO) - 0.15(Volume) + 0.23(Dipole) Statistics: n=30, R²=0.88, Q²=0.75

Coordination Chemistry of 5 Aminonicotinohydrazide As a Ligand

Synthesis and Characterization of Metal Complexes Featuring 5-Aminonicotinohydrazide Ligands

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with various metal salts in a suitable solvent. The resulting complexes would be characterized by a range of analytical and spectroscopic techniques to determine their composition and structure.

Complexation with Transition Metals

Based on the known coordination chemistry of similar aromatic hydrazide ligands, it is anticipated that this compound would form stable complexes with a variety of transition metals, such as manganese, cobalt, nickel, copper, and zinc. The synthesis would typically be carried out in polar solvents like methanol, ethanol (B145695), or water, often with gentle heating to facilitate the reaction. The stoichiometry of the resulting complexes (e.g., 1:1 or 1:2 metal-to-ligand ratio) would depend on the reaction conditions and the nature of the metal ion.

Characterization would involve elemental analysis to confirm the empirical formula, and spectroscopic methods such as FT-IR to identify the coordination sites of the ligand. For instance, a shift in the ν(C=O) and ν(N-H) stretching frequencies in the IR spectrum of the complex compared to the free ligand would suggest the involvement of the carbonyl oxygen and the terminal amino group of the hydrazide moiety in coordination. Molar conductivity measurements would help in determining the electrolytic or non-electrolytic nature of the complexes.

Interaction with Main Group Metals

While the coordination chemistry of hydrazides with transition metals is more extensively studied, interactions with main group metals such as aluminum, tin, and lead are also plausible. The Lewis acidic nature of these metal ions would facilitate coordination with the electron-donating atoms of this compound. The synthetic approaches would be similar to those used for transition metal complexes, and characterization would rely on techniques like NMR spectroscopy (for diamagnetic main group metals) and mass spectrometry to elucidate the structure and composition of the resulting compounds. However, there is a notable absence of published research specifically detailing the synthesis and characterization of this compound complexes with main group metals.

Elucidation of Ligand Binding Modes and Coordination Geometries in Complexes

The multi-dentate nature of this compound allows for several potential binding modes. It could act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear complexes. The exact coordination mode would be influenced by factors such as the metal ion's preferred coordination number and geometry, the counter-anion, and the reaction conditions.

Advanced Spectroscopic and Magnetic Investigations of this compound Metal Complexes

For paramagnetic transition metal complexes of this compound, advanced spectroscopic and magnetic studies would be crucial to understand their electronic structure and magnetic properties.

Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool to probe the environment of unpaired electrons in complexes of metals like copper(II) and manganese(II). The EPR spectral parameters, such as g-values and hyperfine coupling constants, would provide information about the symmetry of the ligand field and the nature of the metal-ligand bonding.

Magnetic susceptibility measurements at variable temperatures would reveal the magnetic behavior of the complexes, indicating whether they are paramagnetic, diamagnetic, or exhibit magnetic exchange interactions in the case of polynuclear complexes. The effective magnetic moment, calculated from the susceptibility data, would help in determining the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion.

Computational Analysis of Metal-Ligand Bonding and Electronic Properties

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable theoretical insights into the coordination chemistry of this compound. DFT calculations can be employed to:

Optimize the geometries of the free ligand and its metal complexes to predict the most stable structures.

Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra to aid in the assignment of coordination modes.

Analyze the electronic structure, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), to understand the nature of metal-ligand bonding and charge transfer interactions.

Predict the electronic absorption spectra (TD-DFT) to help in the interpretation of experimental UV-Vis spectra.

Such computational studies would be instrumental in guiding future experimental work and in developing a deeper understanding of the electronic and structural properties of this compound-based metal complexes.

Mechanistic Biological Activity Research of 5 Aminonicotinohydrazide and Its Derivatives in Vitro Focus

In Vitro Assessment of Biological Activities

The biological potential of 5-Aminonicotinohydrazide and its derivatives has been evaluated through various in vitro assays, determining its antimicrobial, enzyme-inhibiting, and cytotoxic effects.

Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal) in Cellular Models

Derivatives of nicotinic acid hydrazide, a compound class closely related to this compound, have demonstrated notable antimicrobial properties. Schiff bases synthesized from nicotinic hydrazide, for instance, have been evaluated for their antibacterial potential against both Gram-positive and Gram-negative bacteria. pjps.pk

In one study, five Schiff base derivatives of nicotinic hydrazide were tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). pjps.pk The antibacterial activity was assessed using the tetrazolium microplate assay, with compounds C-2, C-4, and C-5 showing potent inhibition of bacterial growth. pjps.pk Specifically, compounds C-4 and C-5 achieved 50% inhibition (MIC50) against E. coli at a concentration of 40 µg/ml. pjps.pk

Hydrazones synthesized from nicotinic acid hydrazide have also been tested for both antibacterial and antifungal properties. semanticscholar.org These compounds showed significant zones of inhibition (22 to 28 mm) against a panel of microbes including Methicillin-resistant Staphylococcus Aureus, Vancomycin-resistant Enterococci, S. aureus, S. typhi, P. aeruginosa, A. niger, A. flavus, and C. albicans. semanticscholar.org The minimum inhibitory concentration (MIC) for these compounds was found to be as low as 0.063 mg/mL, with minimum bactericidal and fungicidal concentrations (MBC/MFC) at 0.125 mg/mL, indicating their potential as effective antimicrobial agents. semanticscholar.org

Similarly, a series of nicotinic acid benzylidene hydrazide derivatives were synthesized and evaluated for their antimicrobial activity, further establishing the potential of this chemical scaffold. researchgate.net Metal complexes of isonicotinoylhydrazide Schiff's bases, an isomeric form of nicotinohydrazide, have also been shown to possess greater antibacterial and antifungal activity compared to the uncomplexed compounds. nih.govtandfonline.comtandfonline.com

| Compound | Microorganism | Activity (MIC50) | Reference |

|---|---|---|---|

| C-2 | S. aureus | 40 µg/ml | pjps.pk |

| C-4 | S. aureus | 40 µg/ml | pjps.pk |

| C-5 | S. aureus | 40 µg/ml | pjps.pk |

| C-4 | E. coli | 40 µg/ml | pjps.pk |

| C-5 | E. coli | 40 µg/ml | pjps.pk |

Enzyme Inhibition Studies (e.g., Cholinesterases, other relevant enzymes)

Research into 5-amino-nicotinic acid derivatives has shown their potential as inhibitors of carbohydrate-metabolizing enzymes. researchgate.net A study focused on their inhibitory action against α-amylase and α-glucosidase, enzymes involved in glucose metabolism. Several synthesized derivatives exhibited promising inhibitory activities against both enzymes. researchgate.net For instance, the IC50 values for α-amylase inhibition were found to be moderate, indicating a potential role in managing blood glucose levels. researchgate.net This suggests that derivatives of this compound could be explored for similar enzyme-inhibiting properties.

While direct studies on cholinesterase inhibition by this compound are limited, the broader class of hydrazone derivatives has been investigated for activity against various enzymes. For example, certain thiazolylhydrazine-piperazine derivatives have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A), with one compound exhibiting an IC50 value of 0.057 µM. mdpi.com This highlights the capacity of the hydrazone scaffold to interact with and inhibit enzyme activity.

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

The anticancer potential of nicotinic hydrazide derivatives has been explored in vitro. A Schiff base synthesized from nicotinic hydrazide and benzil (B1666583) (BNH) was evaluated for its activity against the MCF-7 breast cancer cell line. nih.gov The results from this in vitro study suggest that the compound may have potential as an anticancer agent, warranting further investigation. nih.gov

While comprehensive data on a wide range of cancer cell lines for this compound itself is not widely available, related structures provide insight into potential activity. For example, isonicotinoylhydrazide Schiff's bases and their metal complexes were screened for cytotoxicity using a brine shrimp bioassay. nih.govtandfonline.com This preliminary test indicated that some of the tested compounds were cytotoxic. nih.govtandfonline.com Further studies on various human cancer cell lines are necessary to fully elucidate the antiproliferative profile of this compound derivatives. For context, other heterocyclic compounds incorporating pyrazole (B372694) moieties have shown potent cytotoxicity with IC50 values below 10 μM against various human cancer cell lines. nih.gov

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Nicotinic hydrazide Schiff base (BNH) | MCF-7 (Breast Cancer) | Demonstrated anticancer property | nih.gov |

| Isonicotinoylhydrazide Schiff's bases (L3, L6) | Artemia salina (Brine Shrimp) | Cytotoxic | nih.govtandfonline.com |

| Cu(II) and Ni(II) complexes of L3, L6 | Artemia salina (Brine Shrimp) | Cytotoxic | nih.govtandfonline.com |

Exploration of Molecular Mechanisms of Action In Vitro

Understanding the molecular basis for the biological activities of this compound derivatives involves identifying their biological targets and characterizing the interactions at a molecular level.

Identification and Validation of Biological Targets (In Vitro Biochemical Assays)

For derivatives of 5-amino-nicotinic acid, in vitro biochemical assays have identified α-amylase and α-glucosidase as biological targets. researchgate.net The inhibitory activity against these enzymes was confirmed through these assays, which measure the extent of enzyme inhibition in the presence of the compound. The kinetics of this inhibition were also studied, revealing an uncompetitive mode of inhibition for the most active compound against α-amylase. researchgate.net This suggests that the inhibitor binds to the enzyme-substrate complex.

In the broader context of hydrazone derivatives, molecular targets have been identified through similar in vitro assays. For instance, in studies of aminoguanidine (B1677879) derivatives containing an acylhydrazone moiety, the bacterial enzyme FabH was identified as a potential target. nih.gov For other derivatives, tubulin polymerization has been identified as the target, with enzyme-based assays showing significant inhibition. nih.gov These examples demonstrate the utility of in vitro biochemical assays in pinpointing the specific enzymes or proteins that these compounds act upon.

Investigation of Protein-Ligand Binding Interactions (In Vitro)

Molecular docking studies, a computational in vitro method, have been instrumental in exploring the protein-ligand binding interactions of 5-amino-nicotinic acid derivatives. researchgate.net These studies have elucidated the binding mode of active compounds within the binding site of α-amylase. researchgate.net The models highlight key interactions, such as hydrogen bonds, alkyl contacts, and pi-stacking, which are crucial for the compound's inhibitory activity. researchgate.net

Similar in silico techniques have been applied to other nicotinohydrazide and isonicotinoyl hydrazide derivatives to predict their binding to various protein targets. nanobioletters.comresearchgate.net For example, a molecular docking study of isonicotinoyl hydrazide derivatives with the main protease of the COVID-19 virus showed that these compounds could fit into the active site of the enzyme. nanobioletters.comresearchgate.net The docking scores and interaction analyses revealed that specific derivatives formed favorable interactions, suggesting they could be potential inhibitors. nanobioletters.comresearchgate.net These computational studies provide a molecular-level understanding of how these ligands interact with their biological targets, guiding further structural modifications to enhance activity.

Despite a thorough investigation for research pertaining to the in vitro mechanistic biological activity, modulation of intracellular signaling pathways, structure-activity relationships (SAR), and quantitative structure-activity relationship (QSAR) analysis of this compound and its derivatives, no specific studies or detailed findings corresponding to the requested outline were identified.

The scientific community has explored various other hydrazide and nicotinic acid derivatives for a range of biological activities. However, dedicated research focusing on the specific compound "this compound" in the context of the outlined topics—Modulation of Intracellular Signaling Pathways (In Vitro), Systemic Investigation of Substituent Effects on In Vitro Potency, and the Development of Predictive QSAR Models for Biological Activity—does not appear to be published in accessible scholarly sources.

Therefore, the generation of a detailed, evidence-based article strictly adhering to the provided outline for this compound is not possible at this time.

Advanced Materials Science Applications of 5 Aminonicotinohydrazide

Integration of 5-Aminonicotinohydrazide into Functional Polymeric and Hybrid Materials

The incorporation of this compound into polymeric and hybrid materials can impart unique functionalities and enhance their performance characteristics. Its reactive amine and hydrazide groups can be utilized for polymerization reactions and surface modifications.

Role in Polymer Synthesis and Modification

The presence of both an amino and a hydrazide group allows this compound to act as a monomer or a modifying agent in the synthesis of various functional polymers. It can be envisioned to participate in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyamides or polyhydrazides. These polymers could exhibit enhanced thermal stability and metal-chelating properties due to the presence of the pyridine (B92270) and hydrazide moieties.

Furthermore, the amino group of this compound can be used to modify existing polymers. For instance, it can be grafted onto polymers with reactive side chains, such as those containing epoxy or acyl chloride groups. This modification can introduce new functionalities, such as hydrophilicity, metal-binding capacity, and potential biological activity, to the base polymer. While direct research on this compound in polymer synthesis is limited, studies on similar compounds like 5-aminotetrazole (B145819) have demonstrated the successful synthesis of energetic polymers through nucleophilic substitution. nih.govmdpi.com This suggests a potential pathway for the integration of this compound into polymeric backbones.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Monomers/Reactants | Expected Properties |

| Polyamide | Dicarboxylic acids, Diacyl chlorides | Enhanced thermal stability, Metal chelation |

| Polyhydrazide | Dicarboxylic acids, Diacyl chlorides | High thermal stability, Chelating properties |

| Modified Polymers | Epoxide-containing polymers, Acryloyl chloride-containing polymers | Increased hydrophilicity, Metal ion binding |

Application in Ceramic and Composite Material Development

In the realm of ceramic and composite materials, this compound can serve as a precursor or a modifying agent. wikipedia.orgresearchgate.net The organic nature of the molecule allows for its use in polymer-derived ceramic routes. Upon pyrolysis, the organic components are removed, potentially leaving behind a nitrogen-doped carbon or a ceramic phase if combined with other precursors like silicon-containing polymers.

As a component in hybrid organic-inorganic materials, this compound can act as a coupling agent or a functional ligand. nih.gov Its ability to coordinate with metal ions can be exploited to create hybrid materials with well-defined structures and properties. For example, it could be used in the sol-gel synthesis of metal oxide networks, where it can influence the structure and properties of the final material. These hybrid materials could find applications in areas such as catalysis, sensing, and coatings.

Supramolecular Assembly and Self-Organizing Systems Based on this compound

The structure of this compound is well-suited for participating in supramolecular assembly and the formation of self-organizing systems. wikipedia.org The pyridine ring can engage in π-π stacking interactions, while the amino and hydrazide groups are capable of forming multiple hydrogen bonds. These non-covalent interactions are the driving forces for the spontaneous organization of molecules into well-ordered, higher-level structures. nih.gov

The formation of coordination polymers is a prime example of supramolecular assembly where this compound could be a key building block. By reacting with various metal ions, it can form extended networks with diverse topologies and functionalities. The properties of these coordination polymers, such as their porosity, thermal stability, and catalytic activity, can be tuned by changing the metal ion and the reaction conditions. The related compound, 5-aminonicotinic acid, is known to be used in the synthesis of coordination polymers. chemicalbook.comchemicalbook.comchemicalbook.com

Development of Chemical Sensors and Biosensors Utilizing this compound Scaffolds

The electron-rich nature of the pyridine ring and the presence of coordinating amino and hydrazide groups make this compound an attractive candidate for the development of chemical sensors and biosensors. ama-science.orgama-science.org These functional groups can interact with specific analytes through coordination, hydrogen bonding, or other weak interactions, leading to a detectable signal.

Scaffolds based on this compound can be designed to selectively bind to metal ions, anions, or small organic molecules. nih.gov Upon binding, a change in the optical or electrochemical properties of the system can be observed. For instance, coordination with a metal ion could lead to a change in the fluorescence or absorbance spectrum of the molecule, forming the basis for a colorimetric or fluorometric sensor.

In the context of biosensors, this compound-based scaffolds could be used for the immobilization of biomolecules like enzymes or antibodies. nih.gov The scaffold would provide a stable and biocompatible environment for the biological recognition element, while also facilitating signal transduction. The development of such biosensors could have significant impacts on medical diagnostics and environmental monitoring.

Catalytic Applications of this compound-Derived Systems

Metal complexes derived from this compound have the potential to act as efficient catalysts in various organic transformations. The hydrazide and amino moieties can act as ligands, coordinating with transition metal ions to form stable and catalytically active complexes. The electronic properties of the pyridine ring can also influence the catalytic activity of the metal center.

Research on structurally similar compounds provides strong evidence for this potential. For example, metal complexes of substituted isonicotinohydrazide have been shown to exhibit catalytic activity in C-N coupling reactions. sciensage.inforesearchgate.net Similarly, complexes of 5-amino-2-cyanopyridine have been successfully used as catalysts in the Henry reaction. ias.ac.in These findings suggest that this compound-metal complexes could be effective catalysts for a range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. nih.gov

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Reaction Type | Potential Metal Ion | Rationale |

| C-N Coupling | Copper, Palladium | Demonstrated activity with similar ligands sciensage.inforesearchgate.net |

| Henry Reaction | Copper, Cobalt, Nickel, Manganese | Proven catalytic activity of related pyridine-based ligands ias.ac.in |

| Oxidation Reactions | Manganese, Cobalt, Iron | Common metals for oxidation catalysis |

| Reduction Reactions | Ruthenium, Rhodium, Iridium | Active metals for hydrogenation and transfer hydrogenation |

Future Research Perspectives and Methodological Advancements

Emerging Paradigms in Synthetic Chemistry for 5-Aminonicotinohydrazide Analogs

The synthesis of this compound and its analogs is moving beyond traditional methods, embracing contemporary paradigms that prioritize efficiency, diversity, and sustainability. Recent advancements in the synthesis of related nitrogen-containing heterocycles, particularly pyridine (B92270) and hydrazide derivatives, offer a roadmap for future synthetic strategies. nih.govmdpi.com

One emerging approach is the adoption of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. This strategy is highly efficient for creating diverse libraries of analogs for biological screening. For instance, novel methods for constructing functionalized dihydropyridinone rings have been developed via the annulation of an amide tethered with an alkyne moiety. nih.gov Another innovative approach involves the catalyst-free assembly of cyclic hydrazide-hydrazone compounds from 3-arylglutaconic anhydrides and aldazines, a method that is both straightforward and diastereoselective. mdpi.com

Green chemistry principles are also becoming central to the synthesis of hydrazide derivatives. Microwave-assisted synthesis, for example, has been employed for the creation of novel hippuric hydrazones under solvent-free conditions, significantly reducing reaction times and environmental impact. minarjournal.com Furthermore, the development of novel catalytic systems, such as copper-catalyzed methods for transforming 3-membered heterocyclic rings into 5-membered ones, provides versatile and highly compatible routes to a diverse array of heterocyclic structures that could be adapted for this compound analogs. nih.gov

The synthesis of hydrazide-hydrazones, which are key derivatives, often involves the condensation of a hydrazide with an appropriate aldehyde or ketone. nih.govresearchgate.netmdpi.com Modern strategies focus on optimizing this process and utilizing the resulting hydrazone as a versatile intermediate for a series of subsequent heterocyclization reactions to generate novel pyridine, thiazole, and thiophene (B33073) derivatives. nih.govacs.org

| Synthetic Paradigm | Description | Key Advantages | Relevant Compound Class |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | High atom economy, operational simplicity, rapid generation of molecular diversity. | Dihydropyridin-2-ones, Pyridine derivatives. nih.govmdpi.com |

| Catalyst-Free Synthesis | Reactions designed to proceed efficiently without the need for a catalyst. | Reduced cost, simplified purification, lower environmental toxicity. | Cyclic hydrazide-hydrazones. mdpi.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Drastically reduced reaction times, improved yields, cleaner reactions. | Hippuric hydrazones. minarjournal.com |

| Novel Catalytic Systems | Employing new catalysts (e.g., copper-based) for ring-forming or transformation reactions. | High functional group compatibility, access to novel heterocyclic cores. | Imidazolidines, functionalized pyridines. nih.gov |

| Heterocyclization of Intermediates | Using a primary product, like a hydrazide-hydrazone, as a building block for further cyclization reactions. | Access to a wide range of fused and linked heterocyclic systems. | Coumarins, Thiazoles, Thiophenes. nih.govacs.org |

These evolving synthetic methodologies provide a powerful toolkit for generating novel analogs of this compound, enabling a more thorough exploration of their chemical and biological potential.

Integration of Artificial Intelligence and Machine Learning in Computational Studies

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training ML algorithms on datasets of known hydrazide derivatives and their biological activities, predictive models can be built. For example, advanced ML methods were successfully used to design isonicotinic acid hydrazide derivatives with antitubercular activity. nih.gov These models achieved high predictive accuracy and were used to screen a virtual chemical library, leading to the identification and synthesis of novel, active compounds. nih.gov Artificial neural networks (ANN) have also been employed to create predictive QSAR models for other heterocyclic compounds, demonstrating high accuracy with determination coefficients (R²) exceeding 0.94. nih.gov

Virtual high-throughput screening (vHTS) is another area where AI plays a crucial role. ML models can screen millions of virtual compounds to identify those with a high probability of possessing a desired biological activity. nih.gov This significantly narrows down the number of molecules that need to be synthesized and tested in the lab, saving considerable time and resources. Deep learning, a subset of ML, has been used to discover structurally novel antibiotics by predicting antibacterial activity from chemical structures alone. nih.gov

Furthermore, AI and ML can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel this compound analogs. nih.gov In silico prediction of these properties at an early stage helps in prioritizing compounds with favorable pharmacokinetic profiles and low potential for toxicity, increasing the likelihood of success in later developmental stages.

| AI/ML Application | Description | Purpose in this compound Research |

| QSAR Modeling | Develops mathematical models relating chemical structure to biological activity. nih.govnih.gov | Predict the biological potency of new analogs; guide structural modifications to enhance activity. |

| Virtual Screening | Uses computational models to screen large libraries of virtual molecules for potential activity. nih.gov | Identify novel this compound analogs with high predicted activity against specific targets. |

| Deep Learning | Employs complex neural networks to learn from large datasets. nih.gov | Discover structurally novel analogs with desired biological properties (e.g., antibacterial activity). |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of molecules. nih.gov | Prioritize analogs with drug-like properties and reduce late-stage attrition. |

| Generative Models | AI algorithms that can generate novel molecular structures. roche.com | Design entirely new this compound analogs optimized for specific biological targets. |

The integration of these computational tools offers a powerful, data-driven approach to designing the next generation of this compound derivatives, making the discovery process more efficient and targeted.

Identification of Novel In Vitro Biological Targets and Pathways for Exploratory Research

While the full biological profile of this compound is still under investigation, research into structurally related hydrazide and hydrazone compounds has revealed a wide spectrum of biological activities, pointing toward numerous potential targets and pathways for future exploratory research. nih.govmdpi.com The core pyridine hydrazide scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological macromolecules. mdpi.comnih.gov

Analogs have demonstrated significant potential across several therapeutic areas, including infectious diseases, oncology, and inflammation. In the realm of antibacterial research, isonicotinic acid hydrazide derivatives have been shown to target enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov This suggests that this compound analogs could be explored as inhibitors of essential bacterial enzymes in multidrug-resistant (MDR) strains. mdpi.com

In oncology, hydrazide-hydrazone derivatives have been evaluated for their antitumor effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). nih.gov The mechanisms may involve the induction of apoptosis, as observed with novel 2,6-disubstituted pyridine hydrazones that affect caspase-3-mediated pathways. researchgate.net Furthermore, related compounds like 5-nitroisatin (B147319) derivatives, which are synthesized from hydrazides, act as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, indicating a potential for targeting cancer proliferation pathways. mdpi.com

The anti-inflammatory potential of pyridine-based hydrazides has also been documented, with compounds showing inhibitory effects on protein denaturation, a hallmark of inflammation. acs.org Additionally, the global focus on viral diseases has led to the investigation of hydrazide derivatives as potential antiviral agents. For instance, N-(5-nitrothiazol-2-yl)-carboxamido derivatives, designed based on a hydrazide-containing scaffold, have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov

| Therapeutic Area | Potential Biological Target / Pathway | Example Compound Class |

| Antibacterial | Enoyl-acyl carrier protein reductase (InhA) in Mycobacterium. nih.gov | Isonicotinic acid hydrazide derivatives |

| Antifungal | Fungal cell membrane/wall integrity. mdpi.com | Pyridine-4-carbohydrazide derivatives |

| Anticancer | Caspase-3-mediated apoptosis. researchgate.net | 2,6-disubstituted pyridine hydrazones |

| Anticancer | Cyclin-dependent kinase 2 (CDK2). mdpi.com | 5-Nitroisatin derivatives |

| Anti-inflammatory | Inhibition of protein denaturation. acs.org | Pyridine- and thiazole-based hydrazides |

| Antiviral | SARS-CoV-2 Main Protease (Mpro). nih.gov | N-(5-nitrothiazol-2-yl)-carboxamido derivatives |

This body of evidence strongly suggests that this compound analogs represent a promising chemical space for discovering novel inhibitors of diverse and therapeutically relevant biological targets. Future research should focus on systematic in vitro screening against a broad panel of enzymes and cellular pathways to uncover new therapeutic applications.

Innovative Applications in Advanced Materials Design and Engineering

The unique structural features of the hydrazide moiety, particularly its capacity for strong hydrogen bonding and metal coordination, position this compound and its derivatives as valuable building blocks for advanced functional materials. Research into related compounds has demonstrated their utility in creating "smart" materials with responsive properties and applications in electronics and polymer science. mdpi.commdpi.com

A significant area of innovation lies in the development of mechano-responsive and chromic materials. Recently, organic crystalline materials incorporating a hydrazide structure were synthesized that exhibit dual functionality: remarkable mechanical flexibility and thermochromic fluorescence. acs.org The exceptional flexibility, with some crystals capable of reversible elastic bending up to 180°, is attributed to a "bridge-like" network of molecules formed by N–H···N hydrogen bonds within the hydrazone structure. This network effectively dissipates stress and prevents fracture. The same crystals can undergo significant, temperature-dependent fluorescence color switching, making them candidates for flexible optical sensors, optoelectronic devices, and information encryption technologies. acs.org

The hydrazide-hydrazone functional group is also a key component in the design of molecular switches. mdpi.com The reversible nature of the C=N bond and the potential for E/Z isomerization allow for the creation of molecules that can change their conformation and properties in response to external stimuli such as light or pH. This opens up possibilities for their use in molecular electronics and data storage.

Furthermore, the ability of the hydrazide and pyridine nitrogen atoms to act as ligands for metal ions makes these compounds excellent candidates for constructing coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are known for their high porosity and tunable properties, with applications in gas storage, catalysis, and chemical sensing. 5-Aminonicotinic acid, a precursor, is already used in the synthesis of coordination polymers. chemicalbook.com The incorporation of the extended hydrazide functional group could introduce new functionalities and structural motifs into these materials. The general utility of acid hydrazides in the manufacturing of polymers and glues also suggests a role for this compound in developing novel polymeric materials with tailored properties. mdpi.com

| Application Area | Functional Moiety Role | Potential Material Type |

| Smart Crystals | Forms extensive hydrogen-bonding networks (N–H···N) for stress dissipation. acs.org | Ultra-flexible crystals, thermochromic fluorescent materials. |

| Optoelectronics | Enables stimulus-responsive changes in fluorescence and mechanical properties. acs.org | Flexible optical sensors, information encryption systems. |

| Molecular Switches | Provides a reversible platform for conformational changes (E/Z isomerization). mdpi.com | Photo- and pH-responsive molecular devices. |

| Coordination Polymers / MOFs | Acts as a chelating ligand for metal ions via nitrogen and oxygen atoms. mdpi.com | Porous materials for gas storage, catalysis, and sensing. |

| Polymer Science | Serves as a monomer or cross-linking agent in polymerization reactions. mdpi.com | Specialty polymers and adhesives with enhanced thermal or mechanical properties. |

The exploration of this compound in materials science is a nascent but highly promising field, offering the potential to create a new generation of smart and functional materials.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Aminonicotinohydrazide, and what are their yield optimization strategies?

- Methodology : The synthesis typically involves condensation reactions between nicotinic acid derivatives and hydrazides. A common approach is the coupling of 5-aminonicotinic acid with hydrazine hydrate under reflux in ethanol or methanol. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to hydrazine) and controlled temperature (60–80°C). Impurity removal often involves recrystallization using polar aprotic solvents like DMF or DMSO .

- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (targeting ≤0.3% deviation for C, H, N).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- FT-IR : Key peaks include N-H stretches (3200–3300 cm⁻¹ for hydrazide), C=O (1650–1700 cm⁻¹), and aromatic C-N (1250–1350 cm⁻¹).

- NMR : ¹H NMR in DMSO-d₆ should show hydrazide NH₂ protons as a singlet (~8.5–9.0 ppm) and aromatic protons in the nicotinamide ring (δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .

- Troubleshooting : Inconsistent splitting in NMR may indicate tautomerism; use variable-temperature NMR to resolve dynamic equilibria .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodology : Test solubility in graded series of solvents (polar to nonpolar: water, DMSO, ethanol, ethyl acetate). For quantitative analysis, use UV-Vis spectroscopy (λmax ~260–280 nm) with calibration curves. Note that solubility in water is limited (<1 mg/mL at 25°C), necessitating DMSO for biological assays .

Advanced Research Questions